

N6-Benzyladenosine-d5 chemical properties

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Compound of Interest

Compound Name: N6-Benzyladenosine-d5

Cat. No.: B15580995

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An In-depth Technical Guide to **N6-Benzyladenosine-d5**

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Benzyladenosine-d5 is the deuterium-labeled form of N6-Benzyladenosine, a synthetic analog of the naturally occurring nucleoside, adenosine. N6-Benzyladenosine is recognized for its activity as an adenosine receptor agonist and its role as a cytokinin, a class of plant growth hormones.^{[1][2][3]} The incorporation of five deuterium atoms into the benzyl moiety creates a stable, heavier isotopolog, making **N6-Benzyladenosine-d5** an ideal internal standard for quantitative mass spectrometry (MS) applications.^{[2][4]} Its use is critical in pharmacokinetic studies, metabolic monitoring, and other bioanalytical assays where precise quantification of the non-labeled compound is required.^{[4][5]}

This guide provides a comprehensive overview of the chemical properties, experimental applications, and biological significance of **N6-Benzyladenosine-d5**.

Chemical and Physical Properties

N6-Benzyladenosine-d5 is a white to off-white solid powder.^[3] Its key properties are summarized below, with data for its non-deuterated counterpart provided for comparison.

Table 1: General Chemical Properties

Property	N6-Benzyladenosine-d5	N6-Benzyladenosine
Molecular Formula	C ₁₇ H ₁₄ D ₅ N ₅ O ₄ [2]	C ₁₇ H ₁₉ N ₅ O ₄ [6]
Molecular Weight	362.39 g/mol [2]	357.36 g/mol [6]
CAS Number	Not specified; 4294-16-0 for non-labeled[6]	4294-16-0[6]
Appearance	Solid, White to Off-White Powder[3]	Solid, White to Off-White Powder[3]
Purity	≥98%[7]	≥99%[8]

Table 2: Physicochemical Data

Property	Value	Source(s)
Melting Point	184-186 °C	[9]
Solubility	DMSO (Slightly), Methanol (Slightly, Sonicated)	[3]
DMSO: 71 mg/mL (198.67 mM)	[8]	
Ethanol: 1 mg/mL	[8]	
Water: Insoluble	[8]	
Storage (Solid)	2-8°C, under inert gas (Nitrogen)	[3][10]
Storage (Stock Solution)	-80°C for 6 months; -20°C for 1 month (protect from light)	[1]

Experimental Protocols

Use as an Internal Standard in LC-MS/MS

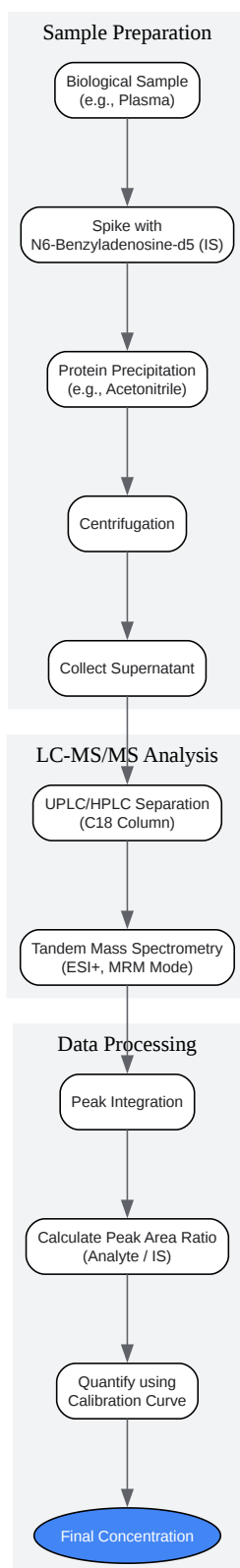
N6-Benzyladenosine-d5 is primarily used as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to quantify N6-

Benzyladenosine in biological matrices.[4][5] The SIL-IS co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.[5]

Methodology:

- Preparation of Stock and Working Solutions:
 - Prepare a primary stock solution of **N6-Benzyladenosine-d5** in a suitable organic solvent (e.g., DMSO or Methanol).
 - Prepare a working internal standard solution by diluting the stock solution with an appropriate solvent mixture (e.g., 20% acetonitrile in water) to a fixed concentration (e.g., 10-50 ng/mL).[5]
- Sample Preparation (Protein Precipitation & Extraction):
 - To a 100 µL aliquot of the biological sample (e.g., plasma, cell lysate), add 50 µL of the internal standard working solution.
 - Add a precipitation agent, such as 100 µL of acetonitrile containing 0.1% formic acid, to precipitate proteins.[11]
 - Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
 - Transfer the supernatant to a clean vial for analysis. For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase.[11][12]
- LC-MS/MS Analysis:
 - Chromatography: Perform chromatographic separation on a C18 column (e.g., 100 x 2.1 mm, 2.6 µm) with a gradient elution.[11]
 - Mobile Phase A: Water with 0.1% Formic Acid
 - Mobile Phase B: Acetonitrile with 0.1% Formic Acid

- A typical gradient might run from 5% to 95% Mobile Phase B over several minutes.
- Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for both the analyte (N6-Benzyladenosine) and the internal standard (**N6-Benzyladenosine-d5**) using Multiple Reaction Monitoring (MRM).
 - The mass transition for the d5-labeled standard will be shifted by +5 Da compared to the analyte.
- Quantification:
 - Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in prepared calibration standards.
 - Determine the concentration of N6-Benzyladenosine in the unknown samples by interpolating their analyte/IS peak area ratios from the calibration curve.



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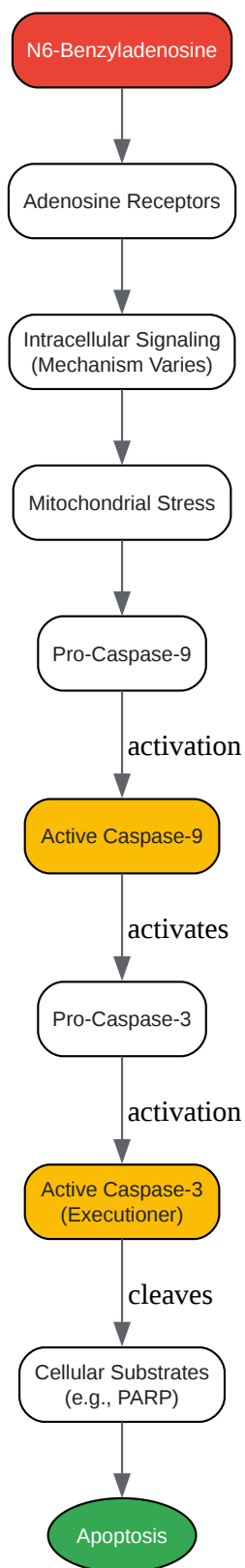
Caption: Workflow for quantification using a stable isotope-labeled internal standard.

Biological Activity and Signaling Pathways

N6-Benzyladenosine (the non-deuterated parent compound) exhibits a range of biological activities, primarily by interacting with key cellular pathways.

Adenosine Receptor Agonism and Apoptosis Induction

N6-Benzyladenosine is an adenosine receptor agonist that can induce apoptosis and cause cell cycle arrest in the G0/G1 phase in various cancer cell lines.^{[1][2]} The apoptotic mechanism is often mediated through the intrinsic pathway, involving the activation of initiator and executioner caspases.^[1] In human leukemia HL-60 cells, it has been shown to activate caspase-9 and caspase-3, key mediators of apoptosis.^[1]

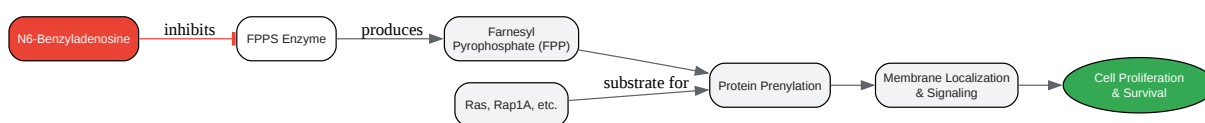


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Caption: N6-Benzyladenosine-induced intrinsic apoptosis pathway.

Inhibition of the Mevalonate Pathway

Recent studies have demonstrated that N6-Benzyladenosine and its analogs can exert anti-cancer effects by targeting the mevalonate pathway.[13][14] Specifically, it acts as an inhibitor of Farnesyl Pyrophosphate Synthase (FPPS), a critical enzyme in the pathway responsible for synthesizing isoprenoids.[1][13] Isoprenoids like farnesyl pyrophosphate are essential for the post-translational modification (prenylation) of small GTPases such as Ras, which are crucial for cell signaling, proliferation, and survival. Inhibition of FPPS disrupts these processes, leading to anti-proliferative and pro-apoptotic effects in cancer cells, particularly in gliomas.[1][14]



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Caption: Logical flow of FPPS inhibition by N6-Benzyladenosine.

Conclusion

N6-Benzyladenosine-d5 is an indispensable tool for researchers in drug development and bioanalysis. Its chemical properties make it an excellent internal standard for the accurate quantification of N6-Benzyladenosine. Understanding the biological activities of the parent compound, including its roles in inducing apoptosis and inhibiting the mevalonate pathway, provides a crucial context for its application in pharmacological and cancer research. The protocols and pathways detailed in this guide offer a foundational resource for professionals utilizing this compound in their work.

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